3-Azabicyclo[3.2.1]octan-8-one hydrochloride
Description
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUXGPCBLCKLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imine Formation and Reduction Route (Patent IL283994B2)
This route involves a multi-step process starting from a bicyclic ketone intermediate:
- Step a: Formation of an imine intermediate by reaction of a bicyclic ketone with hydroxylamine hydrochloride.
- Step b: Reduction of the imine to the corresponding amine using a suitable reducing agent.
- Step c: Salt formation by reaction of the amine with an acid (commonly hydrochloric acid or chiral acids such as (R)-(-)-Mandelic acid).
- Step d: Boc-protection of the amine to facilitate purification and handling.
- Step e: Deprotection to yield the target this compound.
This method addresses prior issues by eliminating the need for extensive chromatographic purification and chiral separation, allowing for technical scale production.
Reduction of 3-Cyano-8-substituted Derivatives (Patent WO1999029690A1)
An alternative synthetic approach involves:
- Preparation of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octane precursors.
- Reduction of the nitrile group to the corresponding amine using metal-mediated reduction or catalytic hydrogenation.
Reduction conditions include:
- Use of magnesium in methanol, forming magnesium methoxide in situ.
- Borohydride reductions (e.g., lithium or sodium borohydride) in alcoholic solvents, optionally with amine additives like pyridine.
- Catalytic hydrogenation with palladium catalysts under controlled pressure.
This method is advantageous for preparing substituted derivatives and allows for selective functional group transformations.
Multi-step Synthesis from Adipic Acid (Benchchem Data)
A reported eight-step synthetic sequence starting from adipic acid includes:
- Acid chlorination to form diacid chlorides.
- Cyclization to form the bicyclic scaffold.
- Subsequent functional group modifications and salt formation to yield the hydrochloride salt.
This route is comprehensive but involves longer reaction sequences and moderate overall yields (~23% total yield). Control of reaction conditions and purification steps is critical to minimize impurities.
Comparative Analysis of Preparation Methods
| Feature | Imine Formation & Reduction (IL283994B2) | Nitrile Reduction (WO1999029690A1) | Adipic Acid Route (Benchchem) |
|---|---|---|---|
| Number of Steps | 5 | 3-4 | 8 |
| Need for Chromatography | Minimal | Moderate | Moderate to High |
| Chiral Separation Requirement | Avoided | May be required | Possible |
| Scalability | High (technical scale feasible) | Moderate | Moderate |
| Overall Yield | Improved (not explicitly stated) | Moderate | ~23% |
| Key Reagents | Hydroxylamine hydrochloride, reducing agents, acids | Metals (Mg), borohydrides, catalysts | Acid chlorides, cyclizing agents |
| Purification Challenges | Removal of excess Boc2O addressed | Removal of metal residues needed | Multiple purification steps |
Detailed Research Findings and Notes
Purification and By-product Control: The imine formation and reduction route innovatively addresses the removal of excess Boc2O, a major by-product in prior methods, by optimized reaction conditions and work-up procedures.
Stereochemical Control: Use of chiral acids such as (R)-(-)-Mandelic acid in salt formation steps allows for diastereomeric resolution without costly chromatographic separation.
Reduction Techniques: Metal-mediated reductions (e.g., magnesium in methanol) generate magnesium methoxide, which thickens the reaction mixture and may require careful temperature control to avoid side reactions.
Scale-up Considerations: Avoidance of chromatographic purification and chiral separation reduces cost and complexity, making the imine formation and reduction route more suitable for industrial-scale synthesis.
Summary Table of Key Preparation Steps (Imine Formation & Reduction Route)
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|---|
| a | Imine formation | 3-azabicyclo[3.2.1]octan-8-one | Hydroxylamine hydrochloride, solvent | Imine intermediate | Mild conditions, monitored by TLC |
| b | Reduction | Imine intermediate | Metal hydride or catalytic hydrogenation | 3-azabicyclo[3.2.1]octan-8-amine | Selective reduction |
| c | Salt formation | Amine intermediate | Acid (HCl or chiral acid) | Amine salt | Enables stereochemical resolution |
| d | Boc protection | Amine salt | Boc2O, base | Boc-protected amine | Facilitates purification |
| e | Deprotection | Boc-protected amine | Acidic conditions | This compound | Final product |
Chemical Reactions Analysis
3-Azabicyclo[3.2.1]octan-8-one hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as palladium-catalyzed reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry
3-Azabicyclo[3.2.1]octan-8-one hydrochloride serves as a crucial building block in organic synthesis, particularly in:
- Synthesis of Pharmaceuticals : It is utilized in developing various pharmaceutical agents, including those targeting neurological disorders and cancer pathways.
- Agrochemicals : The compound is involved in synthesizing agrochemicals that enhance crop protection and yield.
- Dyestuffs : It is also used in the production of dyes and pigments, contributing to advancements in materials science.
Biology
In biological research, this compound plays a role in:
- Enzyme Inhibition : It has been studied for its potential as an inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme critical in cell signaling pathways related to cancer progression.
- Opioid Receptor Modulation : Research indicates that it may act as a mu-opioid receptor antagonist, potentially alleviating opioid-induced side effects without compromising analgesic efficacy.
Medicine
The medicinal applications of this compound include:
- Therapeutic Development : It serves as an intermediate for synthesizing drugs targeting specific biological pathways, particularly those involved in pain management and anxiety disorders .
- Research into NOP Receptor Agonists : Compounds derived from this structure have been investigated for their agonistic effects on nociceptin/orphanin FQ peptide (NOP) receptors, which are implicated in various physiological processes including pain modulation .
Case Study 1: Enantioselective Synthesis
A study focused on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold highlighted methodologies that allow for the stereocontrolled formation of this bicyclic structure from acyclic precursors. This work has implications for synthesizing tropane alkaloids known for their diverse biological activities .
Research assessing the biological activity of this compound demonstrated its influence on cellular processes such as gene expression and metabolism, indicating its potential utility in therapeutic applications targeting cancer and neurological disorders .
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.1]octan-8-one hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of the tropane alkaloids, it is likely to interact with neurotransmitter systems in the brain, similar to other tropane alkaloids . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Chemical Identity
Physicochemical Properties
- Appearance : Powder or liquid .
- Storage : Requires airtight containers to prevent moisture absorption .
- Safety: Limited hazard data available; standard precautions for handling amines/hydrochlorides apply (e.g., avoid inhalation, skin contact) .
Comparison with Structurally Similar Compounds
Structural Modifications and Similarity Scores
Key analogs and their modifications are summarized below:
Notes:
Pharmacological and Functional Differences
- Target Compound : Primarily used as a synthetic intermediate for drug discovery .
- Benzyl Derivatives (e.g., 3-Benzyl-3-azabicyclo...) : Enhanced lipophilicity improves membrane permeability, making them candidates for CNS-targeting drugs .
- Nitrile Derivatives (e.g., exo-8-Azabicyclo...) : Polar nitrile group enhances reactivity in cross-coupling reactions .
- Oxa-Substituted Analogs : Oxygen atoms may alter hydrogen-bonding capacity, affecting receptor binding .
Therapeutic Potential:
- A derivative, 7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine, is patented as a gamma-secretase modulator for Alzheimer’s disease .
Key Challenges :
- Benzyl and oxa derivatives require additional protection/deprotection steps, increasing synthesis time .
- Nitrile derivatives demand stringent temperature control to avoid side reactions .
Critical Data Discrepancies and Limitations
- Molecular Formula Typo: lists the formula as "C7NOCLH12," likely a typo; the correct formula is C₇H₁₁NO·HCl .
- Similarity Index Methodology: Not explicitly defined in evidence; assumed to derive from cheminformatics tools (e.g., Tanimoto coefficient) .
Biological Activity
3-Azabicyclo[3.2.1]octan-8-one hydrochloride is a bicyclic compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of neuropharmacology and organic synthesis. This compound exhibits a unique structural framework that allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Chemical Structure and Properties
- Molecular Formula : C6H12ClNO
- Molecular Weight : 145.62 g/mol
- Structural Features : The compound features a bicyclic structure that includes both nitrogen and oxygen atoms, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. It is known to act as a monoamine reuptake inhibitor , affecting serotonin, norepinephrine, and dopamine pathways, which are critical in the treatment of mood disorders such as depression and anxiety .
1. Neurotransmitter Reuptake Inhibition
Research indicates that derivatives of 3-Azabicyclo[3.2.1]octane compounds can inhibit the reuptake of key neurotransmitters:
- Serotonin : Inhibitors show potential in treating depression and anxiety disorders.
- Norepinephrine : Involvement in mood regulation and response to stress.
- Dopamine : Critical for reward pathways and motor control.
A study demonstrated that 8-azabicyclo[3.2.1]octane derivatives effectively inhibit the reuptake of these neurotransmitters in vitro, showcasing their potential as antidepressants .
2. Anticholinesterase Activity
The compound has also been evaluated for its anticholinesterase properties, which are beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Inhibition of acetylcholinesterase (AChE) leads to increased levels of acetylcholine, enhancing cholinergic transmission .
Table 1: Summary of Biological Activities
Case Study: Antidepressant Potential
In a study focusing on the antidepressant effects of azabicyclo derivatives, researchers found that certain compounds exhibited significant efficacy in animal models of depression. The mechanism was linked to enhanced serotonergic and noradrenergic signaling, supporting their use as potential therapeutic agents for mood disorders .
Metabolic Pathways
The metabolic pathways involving this compound include:
- Phase I Metabolism : Oxidation reactions mediated by cytochrome P450 enzymes.
- Phase II Metabolism : Conjugation reactions leading to increased water solubility for excretion.
Understanding these pathways is crucial for predicting the pharmacokinetics and potential side effects of this compound when used therapeutically.
Q & A
Basic: What synthetic routes are commonly used to prepare enantiomerically pure 3-azabicyclo[3.2.1]octan-8-one hydrochloride, and what are their key challenges?
The synthesis of enantiopure this compound often involves NIO4-mediated dehydroxylation of norbornane β-amino acids followed by reductive amination. A critical step is enzymatic resolution using β-lactamases to achieve enantioselective ring-opening of racemic β-lactam intermediates, which yields stereochemically pure products (enantiomeric excess >98%) . Challenges include controlling stereochemical outcomes during bicyclic ring formation and optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like epimerization.
Basic: How can researchers validate the stereochemical purity of this compound derivatives?
Stereochemical validation typically combines chiral HPLC (e.g., using cellulose-based columns) with NMR spectroscopy. For example, NOE (Nuclear Overhauser Effect) experiments can confirm spatial proximity of protons in the bicyclic scaffold, while X-ray crystallography provides definitive structural assignments. Recent studies report coupling these methods with computational modeling (DFT calculations) to resolve ambiguities in diastereomer ratios .
Advanced: What strategies mitigate toxicity risks during in vivo studies of this compound?
Preclinical safety protocols emphasize strict handling guidelines (e.g., PPE, fume hoods) due to incomplete toxicological data. Acute exposure studies in rodents suggest dose-dependent neurotoxicity at >50 mg/kg, necessitating pharmacokinetic optimization to reduce systemic exposure. Strategies include prodrug formulations (e.g., ester prodrugs hydrolyzed in target tissues) and co-administration with CYP450 inhibitors to slow metabolism .
Advanced: How does the bicyclic scaffold of this compound influence its activity as a gamma-secretase modulator in Alzheimer’s research?
The rigid bicyclic structure enhances binding affinity to gamma-secretase by stabilizing hydrophobic interactions with the enzyme’s active site. Molecular dynamics simulations reveal that the nitrogen atom at position 3 forms a hydrogen bond with Asp385, while the bicyclic ring reduces conformational flexibility, improving selectivity over notch signaling pathways. In vitro assays show IC50 values of 0.8 nM for Aβ42 reduction, with minimal notch cleavage (IC50 >10 μM) .
Advanced: What analytical techniques are recommended for resolving contradictory data in metabolic stability studies of this compound?
Discrepancies in metabolic stability (e.g., hepatic microsomal half-life variations) can arise from species-specific CYP450 isoforms. A tiered approach is advised:
LC-MS/MS metabolite profiling to identify major oxidative pathways (e.g., N-demethylation at position 3).
Recombinant CYP450 screening to pinpoint isoforms responsible for disparities (e.g., CYP3A4 vs. CYP2D6 dominance in human vs. rodent models).
Stable isotope labeling (e.g., ¹³C at the bridgehead carbon) to track degradation pathways .
Basic: What are the recommended storage conditions to maintain the stability of this compound?
The compound should be stored at +5°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation and oxidation. Accelerated stability studies indicate <2% decomposition over 12 months under these conditions. For long-term storage (>2 years), lyophilization and storage at -20°C are recommended .
Advanced: How can computational modeling optimize the scaffold for selective receptor binding (e.g., GPR119 in metabolic syndrome)?
Structure-activity relationship (SAR) studies using docking simulations (e.g., AutoDock Vina) highlight the importance of the 8-keto group for GPR119 agonism. Substituting the bicyclic nitrogen with bulkier groups (e.g., benzyl) improves selectivity by occupying a hydrophobic subpocket. Free-energy perturbation (FEP) calculations predict a 100-fold increase in potency for 3-benzyl derivatives compared to the parent compound .
Advanced: What in vitro assays are critical for evaluating the compound’s potential in pain modulation?
Key assays include:
- Radioligand binding (μ-opioid receptor, Ki <10 nM).
- cAMP inhibition in CHO cells expressing δ-opioid receptors (EC50 ~5 nM).
- Calcium flux assays to assess off-target activity at adrenergic receptors.
Contradictions in efficacy between binding and functional assays often arise from biased signaling; use β-arrestin recruitment assays (e.g., TangoTM) to differentiate G-protein vs. β-arrestin pathways .
Basic: What are the common impurities in synthesized batches, and how are they quantified?
Major impurities include:
- Des-methyl analogs (≤0.5% by HPLC).
- Oxidation byproducts (e.g., 8-hydroxy derivatives, detected via LC-MS).
ICH guidelines recommend using charged aerosol detection (CAD) for non-UV-active impurities and setting thresholds at 0.1% for genotoxic alerts .
Advanced: How does the compound’s stereochemistry affect its pharmacokinetic profile?
The (1R,5S)-enantiomer exhibits 3-fold higher bioavailability than the (1S,5R)-form due to reduced first-pass metabolism. In vivo PET imaging with ¹¹C-labeled enantiomers shows distinct brain penetration: the (1R,5S)-form achieves Cmax of 120 ng/g at 30 min vs. 40 ng/g for the opposite enantiomer. Stereochemical retention during metabolism is confirmed via chiral LC-MS of plasma metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
